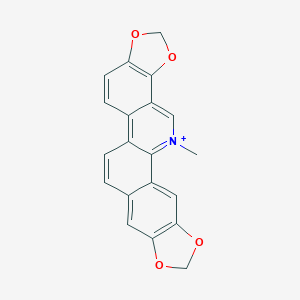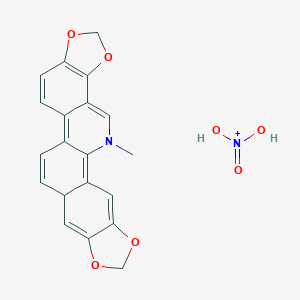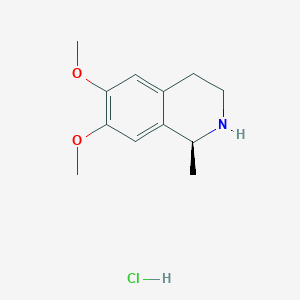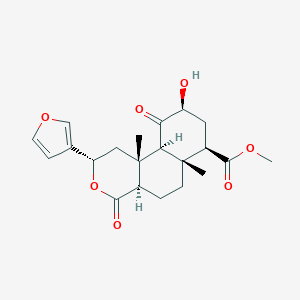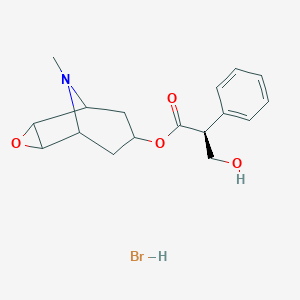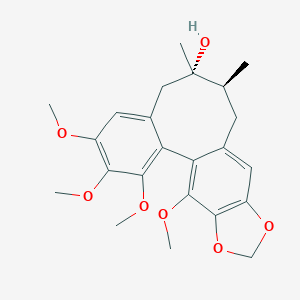
Sinigrin potassium
Overview
Description
Scientific Research Applications
Sinigrin has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various bioactive compounds.
Biology: Studied for its role in plant defense mechanisms against herbivores and pathogens.
Medicine: Investigated for its potential anticancer, antibacterial, antifungal, antioxidant, anti-inflammatory, and wound healing properties
Industry: Utilized in the production of biofumigants and natural pesticides.
Mechanism of Action
The mechanism of action of sinigrin involves its hydrolysis by the enzyme myrosinase to produce allyl isothiocyanate . Allyl isothiocyanate exerts its effects by interacting with various molecular targets and pathways, including:
Inhibition of angiogenesis: Prevents the formation of new blood vessels in tumors.
Induction of apoptosis: Promotes programmed cell death in cancer cells.
Modulation of inflammatory pathways: Reduces inflammation by regulating the MAPK pathway.
Future Directions
While studies conducted on the pharmacological activities of sinigrin have revealed anti-cancer, antibacterial, antifungal, antioxidant, anti-inflammatory, wound healing properties and biofumigation , the information on known biological activities is very limited and, hence, further studies still need to be conducted and its molecular mechanisms also need to be explored .
Biochemical Analysis
Biochemical Properties
Sinigrin potassium plays a significant role in biochemical reactions. It interacts with the enzyme myrosinase, which degrades sinigrin to a mustard oil (allyl isothiocyanate), responsible for the pungent taste of mustard and horseradish . This interaction between this compound and myrosinase is crucial for the plant’s defense mechanisms .
Cellular Effects
This compound has been found to have various effects on cellular processes. Studies have revealed its anti-cancer, antibacterial, antifungal, antioxidant, anti-inflammatory, wound healing properties, and biofumigation . For instance, this compound has been shown to induce apoptosis in liver cancer cells . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with myrosinase. When this compound is hydrolyzed by myrosinase, it exhibits anti-proliferative activity . This process leads to the formation of isothiocyanates, which contribute to its anti-tumor effects and other biological actions .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For example, when this compound was hydrolyzed by myrosinase, it exhibited anti-proliferative activity . The information on this compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is limited.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For example, in a study on diabetic animals, this compound was administered at 25- and 50-mg/kg doses via oral route, which significantly mitigated the diabetes-induced body weight loss and attenuated the colon length shrinkage .
Metabolic Pathways
This compound is involved in the glucosinolate metabolic pathway. It is biosynthesized from the amino acid methionine in a multi-step pathway . The metabolic activation of this compound leads to the formation of isothiocyanates .
Transport and Distribution
It is known that this compound is present in the seeds of black mustard (Brassica nigra) and in vegetables such as broccoli and brussels sprouts .
Subcellular Localization
One study has shown that sinigrin was localized to protein bodies in aleurone-like cells
Preparation Methods
Synthetic Routes and Reaction Conditions
Sinigrin can be synthesized through a multi-step biosynthetic pathway from the amino acid methionine . The process involves several enzymatic reactions, including the formation of the glucosinolate core structure and the addition of the allyl group.
Industrial Production Methods
Industrial production of sinigrin typically involves the extraction from plant sources, particularly from the seeds of black mustard. The extraction process includes crushing the seeds, followed by solvent extraction and purification to isolate sinigrin .
Chemical Reactions Analysis
Types of Reactions
Sinigrin undergoes several types of chemical reactions, including:
Hydrolysis: The enzyme myrosinase hydrolyzes sinigrin to produce allyl isothiocyanate.
Oxidation: Sinigrin can be oxidized to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups in sinigrin.
Common Reagents and Conditions
Hydrolysis: Myrosinase enzyme under aqueous conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride.
Major Products Formed
Allyl isothiocyanate: Formed from the hydrolysis of sinigrin by myrosinase.
Various oxidation products: Formed through oxidation reactions.
Comparison with Similar Compounds
Sinigrin is part of the glucosinolate family, which includes several similar compounds:
Sinalbin: Found in white mustard (Sinapis alba), less pungent than sinigrin.
Glucoraphanin: Found in broccoli and other cruciferous vegetables, precursor to sulforaphane.
Gluconasturtiin: Found in watercress, has similar bioactive properties.
Uniqueness of Sinigrin
Sinigrin is unique due to its high concentration in black mustard seeds and its potent bioactive properties, particularly its ability to produce allyl isothiocyanate, which has strong anticancer and antimicrobial effects .
properties
IUPAC Name |
potassium;[1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbut-3-enylideneamino] sulfate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO9S2.K/c1-2-3-6(11-20-22(16,17)18)21-10-9(15)8(14)7(13)5(4-12)19-10;/h2,5,7-10,12-15H,1,3-4H2,(H,16,17,18);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKFAFSGJTMHRRY-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O.[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16KNO9S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3952-98-5 | |
| Record name | Potassium 1-(β-D-glucopyranosylthio)but-3-enylideneaminooxysulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.406 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What insights about the stability of sinigrin potassium can be derived from its crystal structure?
A1: The research paper highlights an interesting observation about the crystal structure of this compound (potassium myronate) and its potential stability under X-ray irradiation []. The study found that the c axis of the unit cell increased during X-ray exposure. Additionally, significant thermal motions were observed in the vinyl group of the sinigrin anion. Researchers propose that these observations could be linked to a potential photopolymerization reaction between adjacent vinyl groups due to their close proximity within the crystal lattice []. This suggests that this compound might be susceptible to structural changes under certain conditions, specifically involving light exposure. Further research is needed to fully understand the implications of these structural changes on the compound's stability and potential applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




